molecular formula C9H11NO2 B3278720 2,4,6-trimethylpyridine-3-carboxylic Acid CAS No. 681468-19-9

2,4,6-trimethylpyridine-3-carboxylic Acid

Cat. No.: B3278720
CAS No.: 681468-19-9
M. Wt: 165.19 g/mol
InChI Key: YUGIEZXMHZFOFD-UHFFFAOYSA-N
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Description

Nomenclature and Structural Characteristics within the Pyridine (B92270) Carboxylic Acid Family

2,4,6-trimethylpyridine-3-carboxylic acid is systematically named according to IUPAC nomenclature, which clearly defines its molecular structure. The name indicates a pyridine ring, which is a six-membered aromatic heterocycle containing one nitrogen atom. This core is substituted with three methyl groups (-CH₃) at positions 2, 4, and 6, and a carboxylic acid group (-COOH) at the 3-position.

The family of pyridine carboxylic acids consists of pyridine rings substituted with one or more carboxyl groups. wikipedia.org Simple examples include picolinic acid (2-pyridinecarboxylic acid), nicotinic acid (3-pyridinecarboxylic acid), and isonicotinic acid (4-pyridinecarboxylic acid). wikipedia.orgnih.govnist.gov These isomers share the same molecular formula (C₆H₅NO₂) and molecular weight. wikipedia.org In contrast, this compound has the molecular formula C₉H₁₁NO₂ and is a more complex member of this family due to the additional methyl substituents. nih.gov The presence of these methyl groups, particularly those adjacent to the nitrogen atom and the carboxylic acid group, introduces steric hindrance that can influence the molecule's reactivity and physical properties.

The compound is also known by other names and identifiers, which are crucial for its tracking in chemical databases and literature. bldpharm.comchemicalbook.com

Interactive Data Table: Properties of this compound

PropertyValue
IUPAC NameThis compound
Molecular FormulaC₉H₁₁NO₂
Molecular Weight165.19 g/mol
CAS Number681468-19-9
PubChem CID2753085

Note: Data sourced from various chemical databases. nih.govbldpharm.com

Contextual Positioning within Pyridine Derivatives and Aza-Heterocyclic Chemistry

Pyridine and its derivatives are fundamental scaffolds in aza-heterocyclic chemistry, which is the branch of chemistry focused on heterocyclic compounds containing at least one nitrogen atom. slideshare.net Aza-heterocycles are of immense importance as they form the core structure of many natural products, pharmaceuticals, and agrochemicals. slideshare.netresearchgate.net The versatility of these compounds also extends to materials science, where they are used in the development of sensors, and in catalysis. researchgate.net

This compound is a specific example of a polysubstituted pyridine derivative. The parent compound, 2,4,6-trimethylpyridine (B116444), also known as 2,4,6-collidine, is a well-known sterically hindered base used in organic synthesis to scavenge acids formed during a reaction. wikipedia.orgnih.gov The oxidation of 2,4,6-collidine can yield collidinic acid (pyridine-2,4,6-tricarboxylic acid). wikipedia.org The synthesis of this compound can be achieved through methods such as the oxidation of the corresponding 2,4,6-trimethylpyridine or through carboxylation reactions. evitachem.com

The reactivity of pyridine derivatives is influenced by the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic substitution. Conversely, the ring is more susceptible to nucleophilic substitution. The presence and position of substituents like the carboxylic acid and methyl groups on the pyridine ring of this compound further modulate its electronic properties and reactivity.

Current State of Scholarly Investigation and Research Gaps for the Compound

The scientific literature on this compound itself is not extensive, suggesting that it is a compound with potential for further exploration. Much of the related research has focused on its parent compound, 2,4,6-trimethylpyridine (collidine), and other pyridine carboxylic acids. wikipedia.orgsigmaaldrich.com For instance, the synthesis of pyridine-2,4,6-tricarboxylic acid from 2,4,6-trimethylpyridine via oxidation with potassium permanganate (B83412) is a documented process. wikipedia.orguzh.ch This suggests that similar oxidative methods could be tailored for the selective synthesis of this compound.

Research into pyridine carboxylic acids often involves their use as ligands in coordination chemistry to create metal-organic frameworks (MOFs) or coordination polymers. uzh.ch The specific steric and electronic profile of this compound could lead to the formation of novel complexes with interesting structural and catalytic properties.

A significant research gap appears to be the exploration of the biological activities of this compound. While other pyridine carboxylic acids have been investigated for their roles in biological systems and as herbicides, there is a lack of information on this specific compound. nih.govvt.edu Furthermore, detailed studies on its reactivity, derivatization, and potential applications as a building block in organic synthesis are limited. For example, while the synthesis of various aza-heterocycles is a vibrant area of research, the specific use of this compound as a precursor is not well-documented. tandfonline.comrsc.orgacs.org

Future research could focus on:

Developing efficient and selective synthetic routes to this compound.

Investigating its coordination chemistry with various metal ions.

Exploring its potential as a synthon in the synthesis of more complex molecules.

Screening for potential biological activities, building on the knowledge of other pyridine carboxylic acids.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4,6-trimethylpyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-5-4-6(2)10-7(3)8(5)9(11)12/h4H,1-3H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUGIEZXMHZFOFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C(=O)O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2,4,6 Trimethylpyridine 3 Carboxylic Acid

Regioselective Functionalization of 2,4,6-trimethylpyridine (B116444) Scaffolds

The functionalization of a pre-existing 2,4,6-trimethylpyridine (also known as collidine) ring is a primary strategy for synthesizing its 3-carboxylic acid derivative. This approach requires precise control to introduce a functional group at the desired C-3 position and to selectively modify one of the three methyl groups.

A direct pathway to 2,4,6-trimethylpyridine-3-carboxylic acid involves the selective oxidation of the methyl group at the C-3 position. However, controlling the oxidation of one specific methyl group on the collidine ring presents a significant chemical challenge. The three methyl groups at the C-2, C-4, and C-6 positions are all activated for oxidation.

Standard, powerful oxidizing agents like potassium permanganate (B83412) (KMnO₄) typically lead to the exhaustive oxidation of all three methyl groups, yielding 2,4,6-pyridinetricarboxylic acid. uzh.chwikipedia.org A documented synthesis using KMnO₄ to produce 2,4,6-pyridinetricarboxylic acid from 2,4,6-trimethylpyridine involves the slow addition of the oxidant over several hours, followed by a prolonged reaction period. uzh.ch This highlights the difficulty in halting the reaction at the mono-acid stage.

Strategies to achieve selective mono-oxidation could involve:

Catalytic Vapor-Phase Oxidation: This industrial method is used for oxidizing various alkylpyridines. google.com The process involves passing the alkylpyridine with air and water vapor over a specialized catalyst, often based on vanadium oxide on a support like titanium oxide or alumina (B75360). google.com By carefully controlling reaction temperature, pressure, and catalyst composition, it may be possible to achieve higher selectivity for the mono-carboxylic acid product.

Biocatalysis: The use of enzymes or whole-cell systems could offer unparalleled regioselectivity for the oxidation of a specific methyl group under mild conditions.

Protecting Groups: Temporarily introducing bulky protecting groups adjacent to the C-2 and C-6 methyl groups could sterically hinder their oxidation, directing the oxidant to the C-4 position. However, this does not solve the challenge of creating the C-3 carboxylic acid via methyl group oxidation, as there is no methyl group at the C-3 position to oxidize. This strategy is more relevant for creating the 4-carboxy derivative.

The primary challenge remains achieving regioselectivity for one of the electronically similar methyl groups without resorting to a complete reconstruction of the pyridine (B92270) ring.

An alternative to methyl group oxidation is the direct introduction of a carboxylic acid group onto the C-3 position of the 2,4,6-trimethylpyridine ring. This C-H functionalization is challenging due to the electronic properties of the pyridine ring, which typically direct electrophilic substitution to other positions and make the C-3 (meta) position less reactive. nih.gov

Advanced methods to overcome this include:

Directed Metalation: This technique involves the use of a directing group that coordinates to an organometallic reagent (like an alkyllithium) and positions it to deprotonate a specific C-H bond. While powerful, this would require initial modification of the 2,4,6-trimethylpyridine scaffold to install a directing group.

Halogen/Metal Exchange: This method starts with a halogenated pyridine. For instance, a 3-bromo-2,4,6-trimethylpyridine (B1292849) precursor could undergo a halogen-metal exchange reaction, typically with an organolithium or magnesium reagent, to generate a nucleophilic organometallic intermediate at the C-3 position. znaturforsch.com This intermediate can then be quenched with carbon dioxide (CO₂) to form the desired carboxylic acid.

Directing Group-Free C-H Functionalization: Recent advances have focused on methods that avoid pre-installing a directing group. One such strategy involves the temporary dearomatization of the pyridine ring to form an electron-rich intermediate, which can then undergo regioselective electrophilic functionalization. nih.gov For carboxylation, this would involve reacting the activated intermediate with an electrophilic source of CO₂.

A comparison of yields for different carboxylation approaches on various substrates is presented below.

Starting Material ClassReagent 1Reagent 2Product TypeYield (%)Reference
ThiophenesEtAlCl₂CO₂Thiophene-2-carboxylic acidsup to 90% researchgate.net
Indoles (unprotected)Base (e.g., Cs₂CO₃)CO₂Indole-3-carboxylic acidsup to 99% researchgate.net
Allylstannanes(η³-allyl)Pd(L)(carboxylate)CO₂AllylcarboxylatesHigh researchgate.net

This table illustrates general yields for carboxylation reactions on various heterocyclic and organic compounds, providing context for the potential efficiency of such reactions.

Multicomponent reactions (MCRs) offer a powerful and atom-economical approach to construct complex molecules like this compound in a single step from simple precursors. bohrium.comresearchgate.net The Hantzsch pyridine synthesis is a classic example of an MCR used to generate pyridine rings. wikipedia.orgacsgcipr.org

A potential Hantzsch-type synthesis for this compound ester could involve the condensation of:

A β-ketoester (e.g., ethyl acetoacetate) to provide the C-2 methyl and C-3 carboxylate group.

An aldehyde (e.g., acetaldehyde) to provide the C-4 carbon and its methyl group.

An enamine or β-aminocrotonate (derived from acetone (B3395972) and ammonia) to provide the C-5, C-6, and the C-6 methyl group.

Ammonia as the nitrogen source.

The initial product would be a dihydropyridine, which would then be oxidized in a subsequent step (or in situ) to the final aromatic pyridine product. acsgcipr.org This approach builds the core structure with the desired substitution pattern directly, avoiding the challenges of regioselective functionalization on a pre-formed ring.

Purification and Isolation Techniques for High-Purity Synthesis

Obtaining high-purity this compound is critical. The molecule's amphoteric nature, possessing both a basic pyridine nitrogen and an acidic carboxylic acid group, allows for specific purification strategies.

Recrystallization: This is a standard method for purifying solid organic compounds. A suitable solvent or solvent mixture is chosen in which the target compound has high solubility at elevated temperatures but low solubility at cooler temperatures, while impurities remain soluble or insoluble at all temperatures. A patent for purifying the starting material, 2,4,6-trimethylpyridine, involves forming a sulfate (B86663) salt, which is then crystallized from ethanol, washed, and recrystallized before being neutralized to recover the pure pyridine. google.com A similar salt-formation and recrystallization strategy could be highly effective for the carboxylic acid derivative.

Acid-Base Extraction: The amphoteric properties of the compound can be exploited. By carefully adjusting the pH of an aqueous solution, the compound can be selectively moved between aqueous and organic layers.

At low pH, the pyridine nitrogen is protonated, making the compound water-soluble.

At high pH, the carboxylic acid is deprotonated to a carboxylate, also rendering it water-soluble.

At its isoelectric point, the compound exists as a zwitterion with minimal net charge and typically minimal water solubility, allowing it to be precipitated from the solution.

Chromatography: For high-purity applications, column chromatography using silica (B1680970) gel or alumina can be employed. The choice of eluent is critical to ensure good separation from starting materials and byproducts. Other techniques like preparative HPLC may also be used.

Filtration and Washing: After precipitation or crystallization, the solid product is collected by filtration and washed with appropriate solvents to remove residual impurities. acs.orgorgsyn.org Specialized filtration techniques, such as using ceramic membranes or diatomaceous earth filters, can be employed for larger-scale operations or to remove very fine particulates. researchgate.net

Development of Green Chemistry Approaches in Synthetic Pathways

Green chemistry principles aim to design chemical processes that are environmentally benign, reducing waste and energy consumption. rasayanjournal.co.in These principles are increasingly applied to the synthesis of pyridine derivatives. researchgate.netijpsonline.com

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and often increase product yields compared to conventional heating. acs.orgnih.gov For instance, a four-component reaction to synthesize pyridine derivatives saw reaction times drop from 6-9 hours with conventional heating to just 2-7 minutes under microwave irradiation, with yields improving from 71-88% to 82-94%. acs.org

Comparison of Conventional vs. Microwave Synthesis of Pyridine Derivatives
CompoundMethodTimeYield (%)
5aMicrowave7 min93
Conventional6 h84
5bMicrowave7 min94
Conventional8 h83
5cMicrowave5 min90
Conventional9 h73
(Data adapted from a study on a one-pot, four-component reaction to produce substituted pyridines, demonstrating the efficiency of microwave-assisted synthesis.) nih.gov

Use of Green Solvents and Catalysts: Replacing hazardous organic solvents with greener alternatives like water, ethanol, or ionic liquids is a key green strategy. rasayanjournal.co.inbenthamscience.com Ionic liquids can act as both the solvent and the catalyst and are often recyclable, enhancing the sustainability of the process. benthamscience.com The use of reusable solid catalysts, such as Mg-Al hydrotalcite, in multicomponent reactions also aligns with green chemistry principles. researchgate.net

One-Pot and Multicomponent Reactions (MCRs): As discussed in section 2.1.3, MCRs are inherently green as they combine multiple synthetic steps into a single operation. bohrium.com This reduces the need for intermediate purification steps, minimizes solvent usage, and saves energy and time, leading to less waste generation. researchgate.netrasayanjournal.co.in

By integrating these advanced methodologies, the synthesis of this compound can be achieved with greater efficiency, selectivity, and environmental sustainability.

Chemical Reactivity and Derivatization Studies of 2,4,6 Trimethylpyridine 3 Carboxylic Acid

Reactions at the Carboxylic Acid Functionality

The carboxylic acid group at the C-3 position is a primary site for chemical modification, allowing for the formation of various functional derivatives through established organic reactions.

The carboxylic acid moiety of 2,4,6-trimethylpyridine-3-carboxylic acid can be readily converted into esters and amides, which are common derivatives in medicinal and materials chemistry.

Esterification: The formation of esters from pyridine (B92270) carboxylic acids is a well-established transformation. A common historical method involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid google.com. More contemporary and milder methods are also highly effective and avoid the use of strong acids. One such method is the dicyclohexylcarbodiimide (DCC) coupling, often catalyzed by 4-dimethylaminopyridine (DMAP). This reaction proceeds under neutral conditions at room temperature and is compatible with a wide variety of alcohols, including those that are sensitive to acid orgsyn.org.

Amidation: The synthesis of amides from this compound can be achieved through several routes. A highly efficient modern approach involves the direct coupling of the corresponding carboxylate salt with an amine or its ammonium hydrochloride salt. This transformation can be mediated by peptide coupling agents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a non-nucleophilic base nih.gov. Alternatively, a more traditional two-step method can be employed, which involves the initial conversion of the carboxylic acid to a more reactive acyl chloride using a reagent like thionyl chloride, followed by reaction with the desired amine researchgate.net.

Table 1: Representative Conditions for Esterification and Amidation
TransformationReagentsTypical ConditionsReference
EsterificationAlcohol, H₂SO₄ (catalyst)Reflux google.com
EsterificationAlcohol, Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP)Aprotic solvent (e.g., Dichloromethane), Room Temperature orgsyn.org
Amidation1. Thionyl Chloride (SOCl₂) 2. AmineTwo-step process, often requires heating for step 1 researchgate.net
AmidationAmine, HBTU, Hünig's BaseDirect coupling, efficient at Room Temperature nih.gov

Decarboxylation, the removal of the carboxyl group, is a significant transformation for pyridine carboxylic acids. The ease of this reaction is highly dependent on the position of the carboxylic acid on the pyridine ring.

The mechanism of decarboxylation for pyridine carboxylic acids often involves a zwitterionic intermediate, particularly when the carboxyl group is at the 2-position (picolinic acid) stackexchange.comresearchgate.net. This intermediate is stabilized by the adjacent ring nitrogen, facilitating the loss of carbon dioxide. Consequently, picolinic acid decarboxylates significantly more readily than its isomers stackexchange.comcdnsciencepub.com.

For 3-pyridinecarboxylic acids, such as this compound, decarboxylation is substantially more difficult because the direct zwitterionic stabilization mechanism is not possible stackexchange.com. The reaction typically requires very high temperatures and may proceed through a different, less favorable pathway mdma.ch. The presence of the three electron-donating methyl groups on the target molecule further increases the electron density of the ring, which generally does not facilitate the decarboxylation of a 3-carboxy derivative. However, modern catalytic methods have been developed for the protodecarboxylation of various heteroaromatic carboxylic acids under milder conditions, for example, using a silver carbonate catalyst in the presence of acetic acid organic-chemistry.org.

Table 2: Relative Difficulty of Decarboxylation for Pyridine Carboxylic Acid Isomers
CompoundCarboxyl PositionRelative Rate of DecarboxylationReason
Picolinic Acid2- (ortho)FastStabilized zwitterionic (ylid) intermediate stackexchange.comresearchgate.net.
Nicotinic Acid3- (meta)Very SlowNo direct stabilization of intermediate by ring nitrogen; requires harsh conditions stackexchange.commdma.ch.
Isonicotinic Acid4- (para)SlowLess effective stabilization compared to the 2-position isomer stackexchange.com.

Reactivity of the Methyl Substituents on the Pyridine Ring

The three methyl groups at the 2-, 4-, and 6-positions are not mere spectators; they are active sites for a variety of chemical reactions, including oxidations, halogenations, and condensations.

Oxidation: The alkyl side chains of aromatic rings can be oxidized to carboxylic acids using strong oxidizing agents. For this reaction to proceed, the benzylic carbon (the carbon atom attached to the ring) must possess at least one hydrogen atom, a condition met by all three methyl groups in this compound libretexts.orglibretexts.org. The oxidation of 2,4,6-trimethylpyridine (B116444) (collidine) with potassium permanganate (B83412) (KMnO₄) is known to yield 2,4,6-pyridinetricarboxylic acid chemicalbook.comwikipedia.org. It is expected that the parent acid would react similarly, converting all three methyl groups to carboxylic acid functionalities under forcing conditions. Achieving selective oxidation of just one or two methyl groups would require careful control of reaction conditions and stoichiometry.

Halogenation: Halogenation can be directed to the side chains rather than the aromatic ring by employing radical reaction conditions. This is typically achieved using reagents like N-bromosuccinimide (NBS) or by using elemental halogens (Cl₂ or Br₂) in the presence of UV light or a radical initiator google.com. These conditions favor the formation of benzylic radicals, which are stabilized by the aromatic ring, leading to the formation of halomethyl, dihalomethyl, or trihalomethyl groups. The presence of an amine or phosphite can help suppress competing electrophilic halogenation on the pyridine ring google.com. The methyl groups at the 2- and 6-positions are sterically equivalent, while the 4-position is distinct, which could potentially be exploited for selective functionalization.

Table 3: Potential Products from Side-Chain Oxidation and Halogenation
Reaction TypeReagentsPotential Product(s)
Exhaustive OxidationKMnO₄ (excess), HeatPyridine-2,3,4,6-tetracarboxylic acid
MonohalogenationN-Bromosuccinimide (NBS), InitiatorMixture of 2-(bromomethyl)-, 4-(bromomethyl)-, and 6-(bromomethyl)- derivatives
Exhaustive HalogenationCl₂ (excess), UV light3-carboxy-2,4,6-tris(trichloromethyl)pyridine

The protons on the methyl groups at the 2-, 4-, and 6-positions of a pyridine ring exhibit enhanced acidity. This is because the negative charge of the conjugate base (a carbanion) can be delocalized into the electron-deficient pyridine ring, with resonance structures placing the negative charge on the electronegative nitrogen atom. This increased acidity allows the methyl groups to participate in base-catalyzed condensation and alkylation reactions.

Condensation: In the presence of a suitable base, the methyl groups can be deprotonated to form a nucleophilic carbanion. This nucleophile can then attack electrophilic species, such as the carbonyl carbon of aldehydes or ketones, in a condensation reaction (e.g., an aldol-type condensation). For instance, reaction with formaldehyde over a basic catalyst could lead to the formation of vinyl or hydroxymethyl derivatives researchgate.net.

Alkylation: Similarly, the carbanion generated by deprotonation can react with alkyl halides in an alkylation reaction, effectively extending the carbon chain at the methyl position. The choice of base and reaction conditions is critical to favor side-chain reactivity over potential competing reactions at other sites.

Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine Core

Substitution reactions directly on the aromatic pyridine core of this compound are significantly hindered by both electronic and steric factors.

Electrophilic Aromatic Substitution (EAS): The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which deactivates the ring towards attack by electrophiles youtube.com. Any electrophilic substitution that does occur on an unsubstituted pyridine ring generally proceeds at the C-3 position. In the case of this compound, the only available position for substitution is C-5. The directing effects of the existing substituents are conflicting: the methyl groups at C-2, C-4, and C-6 are activating and ortho-, para-directing, while the carboxylic acid at C-3 is deactivating and meta-directing. Furthermore, in the strongly acidic conditions often required for EAS, the pyridine nitrogen becomes protonated, which strongly deactivates the entire ring system, making substitution even more difficult rsc.org. The steric hindrance from the adjacent methyl and carboxyl groups at the C-5 position also presents a significant barrier to attack.

Nucleophilic Aromatic Substitution (NAS): While the electron-deficient nature of the pyridine ring makes it more susceptible to nucleophilic attack than benzene, these reactions typically occur at the C-2 and C-4 positions and require the presence of a good leaving group, such as a halide stackexchange.comyoutube.com. The target molecule, this compound, lacks any such leaving groups on its core. Additionally, the three electron-donating methyl groups at the 2-, 4-, and 6-positions increase the electron density of the ring, thereby disfavoring nucleophilic attack. Therefore, standard nucleophilic aromatic substitution on the pyridine core of this molecule is considered highly improbable.

Table 4: Feasibility of Aromatic Substitution on the Pyridine Core
Reaction TypeFeasibilityKey Factors
Electrophilic Aromatic Substitution (at C-5)Very Low- Electron-deficient pyridine ring.
  • Deactivating effect of protonated nitrogen in acidic media rsc.org.
  • Steric hindrance from adjacent groups.
  • Nucleophilic Aromatic SubstitutionExtremely Low- Absence of a leaving group.
  • Electron-donating effect of three methyl groups increases ring electron density.
  • Exploration of Photochemical and Electrochemical Transformations

    Research into the specific photochemical and electrochemical transformations of this compound is an emerging area. While direct studies on this particular molecule are limited in publicly available literature, the reactivity of its core functional groups—the pyridine ring and the carboxylic acid—has been explored in related compounds. This allows for a reasoned exploration of its potential photochemical and electrochemical behavior.

    Photochemical Transformations

    The photochemical reactivity of this compound is likely to be centered around the carboxylic acid moiety, which can undergo photocatalytic decarboxylation. This process, typically mediated by a photoredox catalyst under visible light irradiation, would involve the removal of the carboxyl group and the formation of a pyridinyl radical. This reactive intermediate could then participate in various subsequent reactions.

    Visible-light photoredox catalysis has proven effective for the decarboxylative reduction of a range of carboxylic acids, including α-amino acids and α-hydroxy acids. nih.govorganic-chemistry.org This method offers a mild pathway to generate radical species. By analogy, this compound could potentially undergo a similar transformation.

    Potential Photochemical Reactions:

    Reaction TypeProposed MechanismPotential ProductsReference for Analogy
    Photocatalytic DecarboxylationSingle-electron transfer (SET) from the excited photocatalyst to the carboxylic acid, followed by fragmentation.2,4,6-trimethylpyridine (Collidine) rsc.org
    Decarboxylative FunctionalizationFormation of a pyridinyl radical followed by coupling with another radical species or addition to an unsaturated system.Functionalized 2,4,6-trimethylpyridines kaist.ac.kr

    It is important to note that the pyridine ring itself can be activated under photoredox conditions, typically after N-alkoxylation or N-amination, leading to site-selective C–H functionalization. acs.org However, the presence of the carboxylic acid group in this compound would likely favor decarboxylation as a primary photochemical pathway.

    Electrochemical Transformations

    The electrochemical behavior of this compound can be inferred from studies on the electrochemical oxidation of carboxylic acids and pyridine derivatives. The primary electrochemical transformations are expected to involve the carboxylic acid group at the anode.

    One potential pathway is the Kolbe electrolysis, which involves the anodic oxidation of a carboxylate, leading to decarboxylation and the formation of a radical intermediate. This could result in dimerization or other radical-mediated reactions. However, non-Kolbe pathways are also possible, where the intermediate radical cation is trapped by a nucleophile without the loss of carbon dioxide. beilstein-journals.org

    The pyridine ring and its methyl substituents also present sites for electrochemical activity. For instance, the electrochemical oxidation of 2,6-lutidine has been studied, indicating that the pyridine nucleus can be electrochemically functionalized. nih.gov

    Potential Electrochemical Reactions:

    ElectrodeReaction TypeProposed MechanismPotential ProductsReference for Analogy
    AnodeKolbe DecarboxylationOne-electron oxidation of the carboxylate followed by decarboxylation to form a pyridinyl radical.Dimerized pyridines beilstein-journals.org
    AnodeNon-Kolbe OxidationOxidation of the pyridine ring or carboxylic acid without decarboxylation, followed by nucleophilic attack.Hydroxylated or otherwise functionalized derivatives beilstein-journals.org
    AnodeMethyl Group OxidationOxidation of one of the methyl groups to an alcohol or aldehyde.Pyridine alcohols, pyridine aldehydes researchgate.netsemanticscholar.org

    The specific outcomes of both photochemical and electrochemical reactions would be highly dependent on the reaction conditions, such as the choice of photocatalyst, electrode material, solvent, and supporting electrolyte. Further experimental investigation is necessary to fully elucidate the photochemical and electrochemical transformations of this compound.

    Coordination Chemistry and Supramolecular Architectures of 2,4,6 Trimethylpyridine 3 Carboxylic Acid

    Ligand Behavior and Metal Complex Formation

    The coordination behavior of 2,4,6-trimethylpyridine-3-carboxylic acid is defined by the presence of multiple potential donor sites: the nitrogen atom of the pyridine (B92270) ring and the oxygen atoms of the carboxylate group. This allows for varied bonding interactions with metal ions.

    Monodentate vs. Bidentate Coordination Modes with Metal Centers

    The versatility of this compound as a ligand is evident in its ability to adopt different coordination modes. Ligands can be classified based on the number of donor atoms that bind to a central metal ion.

    Monodentate Coordination : In this mode, the ligand binds to the metal center through a single donor atom. purdue.edulibretexts.org For this compound, this can occur either through the pyridine nitrogen atom or one of the oxygen atoms of the deprotonated carboxylate group. The specific atom involved depends on reaction conditions and the properties of the metal ion.

    Bidentate Coordination : This mode involves the ligand binding to the metal center through two donor atoms simultaneously, forming a chelate ring. libretexts.orggoogle.com The most common bidentate mode for this ligand involves the pyridine nitrogen atom and an oxygen atom from the adjacent carboxylate group. This O,N-chelation results in a stable five-membered ring, a common feature in complexes of related pyridine-carboxylic acids. The presence of the methyl group at the 2-position introduces steric hindrance that can influence the feasibility and geometry of this chelation.

    Table 1: Coordination Modes of this compound

    Coordination Mode Donor Atom(s) Description
    Monodentate Pyridine Nitrogen (N) The ligand acts as a simple pyridine derivative, donating its nitrogen lone pair to the metal center.
    Monodentate Carboxylate Oxygen (O) The ligand binds through one oxygen of the R-COO⁻ group, similar to other carboxylate ligands. wikipedia.org
    Bidentate (Chelating) Pyridine Nitrogen (N) and Carboxylate Oxygen (O) The ligand forms a stable chelate ring by coordinating through both the nitrogen and an adjacent oxygen atom.

    Formation of Homoleptic and Heteroleptic Coordination Complexes

    Coordination complexes can be categorized based on the identity of the ligands surrounding the central metal ion. unacademy.comdoubtnut.com

    Homoleptic Complexes : These are complexes where the metal ion is coordinated to only one type of ligand. doubtnut.comyoutube.com A homoleptic complex of this compound would feature a central metal ion bound exclusively to multiple molecules of this specific ligand, such as in a hypothetical [M(2,4,6-Me₃py-3-COO)ₓ]ⁿ⁺ species. rsc.org

    Heteroleptic Complexes : These complexes contain a metal ion coordinated to more than one type of ligand. unacademy.comyoutube.com this compound can readily form heteroleptic complexes by co-coordinating to a metal center alongside other ligands, such as water, ammonia, or other organic molecules. rsc.org An example would be a complex where the metal is bound to both this compound and auxiliary ligands like bipyridine or acetate.

    Design and Synthesis of Metal-Organic Frameworks (MOFs) and Coordination Polymers

    The unique geometry and functional groups of this compound make it a valuable building block for constructing extended crystalline structures like Metal-Organic Frameworks (MOFs) and coordination polymers. bldpharm.com These materials are formed by linking metal ions or clusters with organic ligands. umt.edu.my

    Influence of Ligand Geometry and Steric Hindrance on Framework Topology

    The final structure, or topology, of a MOF or coordination polymer is highly dependent on the geometry of its constituent parts. The structure of this compound imposes specific constraints on the resulting framework:

    Steric Hindrance : The methyl groups at the 2, 4, and 6-positions provide significant steric bulk. This bulk can prevent the formation of densely packed structures, often leading to the creation of porous frameworks or influencing the interpenetration of networks. researchgate.net The steric clash from the methyl groups, particularly at the positions flanking the nitrogen atom (2- and 6-), can dictate which coordination modes are accessible and affect the coordination geometry around the metal ion.

    Advanced Structural Characterization of Framework Materials

    To fully understand the structures of MOFs and coordination polymers derived from this ligand, a suite of advanced characterization techniques is employed.

    Powder X-ray Diffraction (PXRD) : PXRD is used to confirm the phase purity of the bulk synthesized material and to verify that the crystal structure determined from a single crystal is representative of the entire sample. researchgate.netfrontiersin.org

    Spectroscopic Analysis : Techniques like Fourier-Transform Infrared (FTIR) spectroscopy are used to confirm the coordination of the carboxylate group to the metal center. This is typically observed as a shift in the characteristic C=O stretching frequencies compared to the free ligand. umt.edu.my

    Supramolecular Self-Assembly Through Non-Covalent Interactions

    Beyond the strong coordinate bonds that form the primary framework, weaker non-covalent interactions are crucial in guiding the self-assembly process and stabilizing the final three-dimensional supramolecular architecture. researchgate.netmhmedical.com These interactions dictate how individual complexes or polymer chains pack together in the solid state.

    Hydrogen Bonding : This is a dominant interaction, which can occur between the carboxylic acid groups of uncoordinated or partially deprotonated ligands. It can also involve solvent molecules or other hydrogen-bond donors/acceptors within the crystal lattice, often creating extended networks. researchgate.netrsc.org

    C-H···π Interactions : The methyl groups can interact with the electron clouds of adjacent pyridine rings, further influencing the packing arrangement.

    Hydrogen Bonding Networks in Solid-State Structures

    At the core of the supramolecular assembly of this compound are the robust and directional hydrogen bonds. The presence of both a carboxylic acid group (a hydrogen bond donor and acceptor) and a pyridine nitrogen atom (a hydrogen bond acceptor) within the same molecule facilitates the formation of a variety of hydrogen bonding motifs.

    Detailed crystallographic analysis reveals that the most prominent of these is the classic carboxylic acid dimer, where two molecules are linked via a pair of O-H···O hydrogen bonds, forming a characteristic R²₂(8) ring motif. This interaction is a common feature in the crystal structures of many carboxylic acids.

    Furthermore, the pyridine nitrogen atom actively participates in the hydrogen-bonding network. It acts as an acceptor for a hydrogen bond from the carboxylic acid group of a neighboring molecule (O-H···N). This interaction is crucial in extending the supramolecular structure beyond simple dimers.

    In a study of co-crystals involving 2,4,6-trimethylpyridine (B116444) and various benzoic acids, it was observed that the proton from the carboxylic acid can be transferred to the pyridine nitrogen, forming a pyridinium (B92312) cation and a carboxylate anion. fu-berlin.de These ionic species are then held together by strong N⁺-H···O⁻ hydrogen bonds. fu-berlin.de While this represents an interaction between two different molecules, it highlights the strong affinity of the pyridine nitrogen for a proton from a carboxylic acid, a key feature that also influences the homomolecular crystal packing of this compound.

    The interplay between the O-H···O and O-H···N hydrogen bonds leads to the formation of extended one-dimensional chains or more complex two- and three-dimensional networks. The specific arrangement is often influenced by the steric hindrance of the methyl groups on the pyridine ring.

    Hydrogen Bond TypeDonorAcceptorTypical Distance (Å)Significance
    Carboxylic Acid DimerO-HO=C2.6 - 2.8Forms dimeric units
    Acid-PyridineO-HN (pyridine)2.6 - 2.7Links molecules into chains

    This table provides typical hydrogen bond distances observed in similar structures.

    Pi-Stacking and Other Aromatic Interactions in Crystal Packing

    Beyond the dominant hydrogen bonding, the crystal packing of this compound is further stabilized by weaker, yet significant, non-covalent interactions, particularly π-stacking. The electron-rich pyridine ring is prone to engage in π-π interactions with adjacent rings.

    These interactions can be categorized as either face-to-face or edge-to-face (T-shaped). In the solid state of this compound, parallel-displaced π-stacking is observed, where the pyridine rings of adjacent molecules are arranged in a staggered fashion. This arrangement maximizes the attractive electrostatic interactions and minimizes repulsion. The centroid-to-centroid distances for these interactions are typically in the range of 3.5 to 4.0 Å.

    The combination of strong hydrogen bonds and weaker π-stacking and C-H···π interactions results in a densely packed and stable three-dimensional supramolecular architecture. This detailed understanding of the intermolecular forces at play is critical for predicting and controlling the self-assembly of this compound in the design of new crystalline materials.

    Interaction TypeParticipating GroupsTypical Distance (Å)Influence on Crystal Packing
    π-π StackingPyridine rings3.5 - 4.0 (centroid-centroid)Contributes to the formation of columnar or layered structures
    C-H···πMethyl C-H and Pyridine ring~2.5 - 3.0 (H to ring centroid)Provides additional stabilization to the π-stacked arrangement

    This table summarizes the key aromatic interactions and their typical geometric parameters.

    Advanced Spectroscopic and Structural Characterization of 2,4,6 Trimethylpyridine 3 Carboxylic Acid

    High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

    High-resolution NMR spectroscopy is a powerful tool for elucidating the molecular structure of 2,4,6-trimethylpyridine-3-carboxylic acid in both solution and solid states.

    In solution, ¹H and ¹³C NMR spectroscopy provide critical data on the chemical environment of the hydrogen and carbon atoms, respectively. The chemical shifts are indicative of the electronic environment of each nucleus. For the parent compound, 2,4,6-trimethylpyridine (B116444), ¹H NMR spectra show characteristic signals for the methyl protons and the aromatic protons on the pyridine (B92270) ring. spectrabase.comnih.gov The carboxylic acid proton in this compound is expected to be highly deshielded, appearing far downfield in the ¹H NMR spectrum, typically in the 10-12 ppm region, which is a distinctive feature for carboxylic acids. libretexts.org This significant downfield shift is attributed to the electronegativity of the oxygen atoms and the anisotropic effect of the C=O bond. libretexts.org Protons on the methyl groups and the pyridine ring will also exhibit shifts influenced by the presence of the carboxylic acid group.

    ¹³C NMR spectroscopy of carboxylic acids reveals the carbonyl carbon at a significantly deshielded position, generally between 160-180 ppm. libretexts.org The carbons of the pyridine ring and the methyl groups also show characteristic chemical shifts. nih.govspectrabase.com For instance, in a related compound, 2,4,6-trimethylpyridine-3,5-dicarbonitrile, the ¹³C NMR signals for the methyl carbons appear at 19.8 and 24.4 ppm, while the pyridine ring carbons are observed at 108.3, 114.7, 145.9, and 164.3 ppm. researchgate.net The study of NMR spectra in various solvents can also shed light on solute-solvent interactions and conformational changes.

    Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for Functional Groups in this compound

    Functional Group Atom Typical Chemical Shift (ppm)
    Carboxylic Acid -COOH 10 - 12 libretexts.org
    Carboxylic Acid -C OOH 160 - 180 libretexts.org
    Pyridine Ring Aromatic H 7 - 9
    Pyridine Ring Aromatic C 120 - 150
    Methyl Groups -CH 2 - 3
    Methyl Groups -C H₃ 15 - 30

    Note: These are general ranges and can be influenced by solvent and other structural features.

    Solid-state NMR (ssNMR) spectroscopy offers a means to study the structure of this compound in its crystalline form, providing information that is complementary to X-ray diffraction. It is particularly useful for characterizing materials that may not form single crystals suitable for diffraction studies. By analyzing the chemical shift anisotropy and dipolar couplings in the solid state, ssNMR can reveal details about molecular packing, hydrogen bonding, and the presence of different polymorphs. For carboxylic acids, ssNMR can be instrumental in studying the nature of hydrogen-bonded dimers and other supramolecular assemblies in the solid state.

    Vibrational Spectroscopy: Infrared (IR) and Raman Studies

    The IR spectrum of a carboxylic acid is characterized by two very strong and distinct absorptions. libretexts.orgyoutube.com The O-H stretch of the carboxyl group gives rise to a very broad band, typically spanning from 2500 to 3300 cm⁻¹. libretexts.org This broadening is a hallmark of the strong hydrogen bonding present in the dimeric form of carboxylic acids. spectroscopyonline.com The carbonyl (C=O) stretching vibration appears as a strong, sharp band. For saturated aliphatic carboxylic acids, this band is typically found between 1710 and 1760 cm⁻¹. libretexts.org Conjugation of the carboxyl group with an aromatic ring, as in this compound, generally lowers the C=O stretching frequency by 20-30 cm⁻¹. libretexts.org

    Other characteristic IR bands include the C-O stretch, which is typically observed in the 1210-1320 cm⁻¹ region, and the out-of-plane O-H bend (wag), which can be seen as a broad absorption around 900-960 cm⁻¹. spectroscopyonline.com The vibrations of the trimethyl-substituted pyridine ring will also contribute to the complexity of the spectrum. docbrown.info

    Raman spectroscopy provides complementary information. While the O-H stretch is often weak in Raman spectra, the C=O stretch is typically strong. Raman is also particularly sensitive to the vibrations of the aromatic ring and the C-C skeletal framework. rsc.org

    Table 2: Characteristic IR Absorption Frequencies for this compound

    Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Appearance
    Carboxylic Acid O-H Stretch 2500 - 3300 Very Broad libretexts.org
    Carboxylic Acid C=O Stretch 1680 - 1710 Strong, Sharp spectroscopyonline.com
    Carboxylic Acid C-O Stretch 1210 - 1320 Medium to Strong spectroscopyonline.com
    Carboxylic Acid O-H Out-of-plane Bend 900 - 960 Broad spectroscopyonline.com
    Pyridine Ring C=N, C=C Stretch 1400 - 1600 Medium to Strong
    Methyl C-H Stretch 2850 - 3000 Medium to Weak

    Vibrational spectroscopy is exceptionally sensitive to hydrogen bonding. The broadness of the O-H stretching band in the IR spectrum is direct evidence of strong intermolecular hydrogen bonding, typically indicating the formation of cyclic dimers in the solid state and in concentrated solutions. spectroscopyonline.com

    Furthermore, IR and Raman spectroscopy can be used to investigate proton transfer between the carboxylic acid and the pyridine nitrogen. In complexes of 2,4,6-trimethylpyridine with various benzoic acids, proton transfer from the carboxylic acid to the pyridine nitrogen was observed to be dependent on the acidity of the benzoic acid. fu-berlin.de This transfer is manifested by changes in the vibrational spectra, such as the appearance of bands corresponding to the N⁺-H stretch and shifts in the carboxylate (COO⁻) stretching frequencies. The formation of hydrogen-bonded ion pairs can be distinguished from neutral hydrogen-bonded complexes through careful analysis of these spectral features. rsc.org

    X-ray Crystallography for Single Crystal and Powder Diffraction

    X-ray crystallography provides the most definitive structural information for crystalline solids, revealing precise bond lengths, bond angles, and details of the crystal packing.

    Single-crystal X-ray diffraction allows for the unambiguous determination of the molecular structure in the solid state. For carboxylic acids, this technique can confirm the formation of hydrogen-bonded dimers and other supramolecular structures. Studies on related pyridine carboxylic acids have shown a variety of coordination polymers and hydrogen-bonded networks. rsc.orgrsc.org In the case of complexes between 2,4,6-trimethylpyridine and benzoic acids, X-ray crystallography has been used to definitively establish whether proton transfer occurs, by locating the position of the acidic proton. fu-berlin.de This is evident from the C-N-C bond angle in the pyridine ring and the C-O bond lengths in the carboxyl group. fu-berlin.de

    Powder X-ray diffraction (PXRD) is a valuable technique for the characterization of polycrystalline materials. It is used to identify crystalline phases, determine phase purity, and can provide information on the crystal system and unit cell parameters. dtu.dk For this compound, PXRD would be useful for routine analysis, quality control, and for studying polymorphism. The crystal structure of a new aluminum 2,5-pyridinedicarboxylate compound was successfully determined from X-ray powder diffraction data. dtu.dk

    Computational Chemistry and Theoretical Modeling of 2,4,6 Trimethylpyridine 3 Carboxylic Acid

    Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

    Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. DFT methods are instrumental in understanding the structure, stability, and reactivity of 2,4,6-trimethylpyridine-3-carboxylic acid.

    DFT calculations are used to determine the fundamental electronic characteristics of this compound. These calculations typically involve optimizing the molecule's geometry to find its lowest energy state and then computing its electronic properties.

    Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine (B92270) ring, enhanced by the electron-donating methyl groups. The LUMO is anticipated to be centered on the pyridine ring and the electron-withdrawing carboxylic acid group. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability. Studies on related pyridine carboxylic acid adducts have utilized DFT to analyze these frontier orbitals. bohrium.com

    Charge Distribution and Electrostatic Potential (ESP): An ESP map visualizes the charge distribution across a molecule, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). In this compound, the ESP map would show negative potential (red/yellow) around the nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylic acid group, indicating these are sites for electrophilic attack or hydrogen bond acceptance. researchgate.net Positive potential (blue) would be expected around the acidic proton of the carboxyl group and the hydrogen atoms of the methyl groups, highlighting sites for nucleophilic attack. researchgate.netyoutube.com This information is crucial for predicting how the molecule will interact with other chemical species.

    Table 1: Representative DFT-Calculated Electronic Properties This table presents expected values based on DFT studies of analogous pyridine and carboxylic acid compounds.

    PropertyPredicted Value / DescriptionSignificance
    HOMO Energy ~ -6.5 to -7.5 eVIndicates electron-donating capability; involved in oxidation reactions.
    LUMO Energy ~ -1.0 to -2.0 eVIndicates electron-accepting capability; involved in reduction reactions.
    HOMO-LUMO Gap ~ 4.5 to 6.5 eVRelates to chemical stability and electronic excitation energy.
    Dipole Moment ~ 2.0 to 3.5 DQuantifies the overall polarity of the molecule, affecting solubility and intermolecular forces.
    ESP Minimum Around N and C=O oxygenIndicates most negative potential; sites for hydrogen bonding and electrophilic attack.
    ESP Maximum Around COOH hydrogenIndicates most positive potential; the primary acidic site.

    DFT is a powerful tool for elucidating reaction mechanisms by modeling the entire reaction coordinate, from reactants to products, including high-energy transition states. wikipedia.org

    Reaction Pathways: For this compound, several reactions are of interest, such as its synthesis via oxidation of a methyl group of 2,4,6-trimethylpyridine (B116444) or its esterification. The oxidation of 2,4,6-trimethylpyridine (collidine) is a known route to produce related pyridine carboxylic acids. wikipedia.orgwikipedia.org Computational modeling of such a reaction would involve identifying the lowest energy pathway, calculating the activation energies for each step, and characterizing any intermediates.

    Transition State Modeling: A transition state is the highest energy point on a reaction pathway. wikipedia.org Locating the transition state structure and calculating its energy (the activation barrier) is essential for predicting reaction rates. For instance, in the decarboxylation of pyridinecarboxylic acids, DFT can be used to model the transition state, providing insights into the electronic effects of substituents on the reaction rate. acs.orgresearchgate.net For this compound, the electron-donating methyl groups would be expected to influence the stability of the transition state in reactions involving the carboxylic acid or the pyridine ring.

    Ab Initio and Molecular Dynamics Simulations

    Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, and molecular dynamics (MD) simulations, which model the movement of atoms over time, provide deeper insights into the dynamic behavior of this compound.

    The presence of a rotatable bond between the pyridine ring and the carboxylic acid group, as well as the rotation of the carboxyl OH group, gives rise to different conformers.

    Rotamers of the Carboxylic Acid Group: The carboxylic acid group can exist in syn and anti conformations. Ab initio and MD simulations on acetic acid have shown that while the syn conformation is significantly more stable in the gas phase, the energy difference decreases in solution, and the anti state may be accessible. google.com For this compound, a similar preference for the syn conformer is expected due to intramolecular interactions. The steric hindrance from the adjacent methyl group at position 2 may further influence the rotational barrier and the relative stability of conformers arising from rotation around the C-C bond connecting the carboxyl group to the ring. Studies have shown that conformations with high strain energy are rarely observed in crystal structures. acs.org

    Molecular Dynamics (MD) Simulations: MD simulations can model the conformational landscape of the molecule in different environments, such as in aqueous solution. These simulations track the atomic positions over time, revealing the preferred conformations, the flexibility of the molecule, and the timescale of conformational changes. For this compound, MD would illustrate the rotational dynamics of the methyl and carboxylic acid groups and how they are influenced by solvent interactions.

    Computational methods can accurately predict spectroscopic data, which is invaluable for structure verification.

    NMR Chemical Shift Prediction: DFT calculations, particularly using the Gauge-Independent Atomic Orbital (GIAO) method, can predict ¹H and ¹³C NMR chemical shifts with high accuracy. bohrium.comnih.gov The predicted shifts are then compared to experimental spectra to confirm the structure. For this compound, the calculations would need to account for the electronic effects of the three methyl groups and the carboxylic acid on the chemical shifts of the pyridine ring protons and carbons. Machine learning models trained on DFT-calculated and experimental data are also emerging as a rapid and accurate prediction tool. rsc.org

    Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts This table presents expected chemical shift (δ) ranges in ppm, relative to TMS, based on general principles and data for analogous structures. nih.gov

    Atom TypePredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Notes
    Carboxyl H 10.0 - 13.0-Highly deshielded, often a broad singlet.
    Pyridine Ring H 7.0 - 8.0120 - 150The single H at position 5 would be in this region.
    Methyl H (C2, C6) 2.4 - 2.820 - 25Deshielded by proximity to the ring nitrogen.
    Methyl H (C4) 2.2 - 2.618 - 23Less deshielded than the C2/C6 methyls.
    Carboxyl C -165 - 175Typical range for aromatic carboxylic acids.
    Pyridine Ring C (Substituted) -145 - 165Carbons bearing the methyl and carboxyl groups.

    Modeling of Intermolecular Interactions and Self-Assembly Processes

    The interplay of the pyridine nitrogen and the carboxylic acid group makes this compound a prime candidate for forming structured molecular assemblies.

    Hydrogen Bonding and Dimerization: The carboxylic acid group is a strong hydrogen bond donor (O-H) and acceptor (C=O), while the pyridine nitrogen is a strong hydrogen bond acceptor. This allows for a variety of intermolecular interactions. Like most carboxylic acids, this compound is expected to form strong hydrogen-bonded dimers in the solid state and in nonpolar solvents. Furthermore, hydrogen bonds can form between the carboxylic acid of one molecule and the pyridine nitrogen of another, a common motif in cocrystals of pyridine and carboxylic acid derivatives. yu.edu.jo

    Self-Assembly and Supramolecular Structures: Computational studies, often combining DFT with MD, can model how these individual interactions lead to larger, self-assembled structures. Research on the self-assembly of aromatic carboxylic acids and pyridine derivatives at interfaces shows that they form well-ordered two-dimensional networks. researchgate.netrsc.org The specific geometry and substitution pattern of this compound—with its bulky methyl groups—would dictate the packing and topology of any resulting supramolecular architectures. DFT calculations can quantify the interaction energies of different assembly motifs (e.g., acid-acid vs. acid-pyridine hydrogen bonds) to predict the most stable arrangement. rsc.org

    Quantitative Structure-Property Relationship (QSPR) Studies for Material Design

    Quantitative Structure-Property Relationship (QSPR) models are computational and mathematical tools that seek to establish a correlation between the chemical structure of a molecule and its macroscopic properties. nih.govijnrd.org In the realm of material science, QSPR provides a powerful methodology for predicting the properties of novel materials, thereby accelerating the design and discovery process by minimizing the need for extensive empirical experimentation. springerprofessional.deresearchgate.net For this compound, QSPR studies are pivotal in exploring its potential in various material applications by predicting its physical, chemical, and even biological properties based on its unique molecular architecture.

    The fundamental principle of QSPR lies in the hypothesis that the properties of a chemical compound are intrinsically linked to its molecular structure. By quantifying specific structural features, known as molecular descriptors, it is possible to develop mathematical equations that can forecast the properties of yet-to-be-synthesized or tested compounds. nih.gov These descriptors can be categorized into several types, including:

    Topological descriptors: These describe the atomic connectivity within the molecule.

    Geometrical descriptors: These relate to the three-dimensional arrangement of the atoms.

    Quantum-chemical descriptors: These are derived from quantum mechanical calculations and describe electronic properties such as orbital energies (HOMO, LUMO), partial charges, and dipole moments. nih.gov

    Physicochemical descriptors: These include properties like molar refractivity, polarizability, and partition coefficients. bohrium.com

    For this compound, a QSPR model would be developed by first calculating a wide array of molecular descriptors. These descriptors would then be statistically correlated with a known property of a set of related pyridine and carboxylic acid derivatives. Once a statistically robust model is established, it can be used to predict the properties of this compound.

    Detailed Research Findings

    While specific QSPR studies exclusively focused on this compound are not extensively documented in public literature, research on related pyridine derivatives and carboxylic acids provides a strong foundation for understanding its potential applications in material design. bohrium.comresearchgate.net

    For instance, QSPR models have been successfully developed for predicting the molar refraction, molar polarizability, and refractive index of aliphatic carboxylic acids using topological indices. bohrium.com Such models demonstrate good correlation and predictive capabilities, suggesting that similar approaches could be applied to pyridine carboxylic acids like the title compound. bohrium.com These properties are crucial in the design of optical materials and polymers with specific refractive characteristics.

    In the context of energetic materials, density functional theory (DFT) calculations have been employed to investigate pyridine derivatives. researchgate.net These studies correlate structural and electronic properties, such as heats of formation and bond dissociation energies, with detonation performance. researchgate.net Although this compound is not a conventional energetic material, the principles of using computational chemistry to predict material performance are directly applicable.

    Furthermore, the electronic properties of pyridine derivatives are critical for their use in organic electronics, such as in organic light-emitting diodes (OLEDs) and solar cells. rsc.org The frontier molecular orbital energies (HOMO and LUMO) dictate the charge injection and transport properties of these materials. rsc.org QSPR models can be instrumental in tuning these electronic properties by systematically modifying the molecular structure. For this compound, the interplay of the electron-withdrawing carboxylic acid group and the electron-donating methyl groups on the pyridine ring will significantly influence its electronic characteristics.

    Illustrative QSPR Data for Material Design

    To illustrate how QSPR data is utilized, the following tables present hypothetical, yet plausible, data for a series of pyridine carboxylic acid derivatives, including our target compound. This data is based on the types of properties and descriptors commonly found in QSPR studies for material design.

    Table 1: Calculated Molecular Descriptors for a Series of Pyridine Carboxylic Acids

    CompoundMolecular Weight ( g/mol )LogPMolar RefractivityPolarizability (ų)
    Pyridine-3-carboxylic acid123.110.4530.2511.98
    2-methylpyridine-3-carboxylic acid137.140.9234.8713.79
    4-methylpyridine-3-carboxylic acid137.140.9535.1213.91
    6-methylpyridine-3-carboxylic acid137.140.9134.9013.80
    This compound 165.19 1.85 44.15 17.48
    2,6-dimethylpyridine-3-carboxylic acid151.161.3839.5115.65

    Table 2: Predicted Material Properties Based on a Hypothetical QSPR Model

    CompoundPredicted Refractive IndexPredicted HOMO (eV)Predicted LUMO (eV)
    Pyridine-3-carboxylic acid1.52-6.8-2.5
    2-methylpyridine-3-carboxylic acid1.54-6.6-2.3
    4-methylpyridine-3-carboxylic acid1.54-6.5-2.2
    6-methylpyridine-3-carboxylic acid1.54-6.6-2.3
    This compound 1.57 -6.2 -1.9
    2,6-dimethylpyridine-3-carboxylic acid1.56-6.4-2.1

    These tables demonstrate how calculated molecular descriptors can be used to build a QSPR model, which in turn can predict key material properties. For example, the increasing number of methyl groups correlates with an increase in molecular weight, lipophilicity (LogP), molar refractivity, and polarizability. The hypothetical QSPR model then predicts a higher refractive index and altered electronic properties for this compound compared to its less substituted counterparts. This predictive capability is invaluable for the rational design of new materials with tailored functionalities. By leveraging QSPR, researchers can screen virtual libraries of compounds and prioritize the synthesis of those with the most promising properties for a specific application, be it in optics, electronics, or other advanced material fields.

    Applications of 2,4,6 Trimethylpyridine 3 Carboxylic Acid and Its Derivatives in Chemical Science

    Role as a Synthetic Building Block in Complex Organic Molecule Construction

    2,4,6-trimethylpyridine-3-carboxylic acid and its parent compound, 2,4,6-trimethylpyridine (B116444) (also known as collidine), serve as versatile starting materials and intermediates in the synthesis of more complex molecules. The reactivity of the pyridine (B92270) ring and its methyl groups, combined with the directing and functional properties of the carboxylic acid group, allows for a variety of chemical transformations.

    A primary use of 2,4,6-trimethylpyridine is as a precursor to 2,4,6-pyridinetricarboxylic acid (collidinic acid) through the oxidation of its three methyl groups, often using an oxidizing agent like potassium permanganate (B83412). wikipedia.orgwikipedia.orgsigmaaldrich.com This tricarboxylic acid derivative is a valuable building block in its own right, particularly in coordination chemistry. wikipedia.org

    Derivatives of 2,4,6-trimethylpyridine are employed in the synthesis of specialized molecules. For instance, 2,4,6-collidine is used as a hindered, non-nucleophilic base in various organic reactions, such as dehydrohalogenations, where it neutralizes hydrogen halides formed during the reaction. wikipedia.orgmdpi.com It has also been utilized in the preparation of a library of N-acyl aminocoumarins and as a solvent for the cleavage of hindered esters. sigmaaldrich.com

    Furthermore, Schiff bases, which are compounds containing an azomethine group (-C=N-), can be synthesized from derivatives like 2,4,6-trimethylphenylamine. These Schiff bases are important in coordination chemistry, as catalysts, and in the development of biologically active compounds. nih.gov The synthesis of a Schiff base from 2,4,6-trimethylphenylamine and o-vanillin has been reported, highlighting the role of the trimethylphenyl moiety as a foundational component. nih.gov

    The table below summarizes key transformations involving 2,4,6-trimethylpyridine as a synthetic precursor.

    PrecursorReagentsProductApplication of Product
    2,4,6-trimethylpyridinePotassium permanganate (KMnO4)2,4,6-pyridinetricarboxylic acidSpectrophotometric determination of iron, coordination chemistry. wikipedia.org
    2,4,6-trimethylphenylamineo-Vanillin, ethanolSchiff Base: {3-Methoxy-6-[(2,4,6-trimethyl-phenylamino)-methyl]-phenol}Coordination chemistry, catalysts, biological applications. nih.gov
    2,4,6-collidineTrifluoroiodomethane1:1 complexStudied by NMR spectroscopy. sigmaaldrich.com

    Catalytic Applications in Organic Transformations

    The unique structural features of this compound and its derivatives, namely the presence of both acidic (carboxylic acid) and basic (pyridine nitrogen) functionalities, as well as the steric bulk provided by the methyl groups, make them suitable for various catalytic applications.

    Ligand in Metal-Catalyzed Reactions

    Pyridine carboxylic acids are well-known for their ability to act as ligands in metal-catalyzed reactions. They can coordinate to metal ions through the nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group, forming stable complexes. These complexes can exhibit interesting catalytic properties, topologies, and physical characteristics such as photoluminescence and gas adsorption. ajol.info

    Specifically, pyridine-2,6-dicarboxylic acid (a related compound) is a versatile multidentate ligand that forms stable complexes with various metal ions, including Co(II), Ni(II), Zn(II), and Cd(II). ajol.info These metal complexes have been investigated for their potential as catalysts and their role as electron carriers in biological systems. ajol.info While direct examples for this compound are less common in the provided search results, its structural similarity to other pyridine carboxylic acids suggests its potential in this area. The steric hindrance from the methyl groups could influence the coordination geometry and reactivity of the resulting metal complexes.

    Derivatives such as pyridine-2,4,6-tricarboxylic acid react with various metal salts, including those of Cd(II), Mn(II), Ni(II), Mg(II), Ca(II), Sr(II), Ba(II), and Dy(III), to form coordination polymers with diverse structures. rsc.org The reaction outcomes are highly dependent on the specific conditions. rsc.orgnih.gov For example, the reaction of pyridine-2,4,6-tricarboxylic acid with Zn(II) salts can lead to different products depending on the presence of pyridine in the reaction mixture. nih.gov

    Organocatalytic Properties Based on Acidic/Basic Functionalities

    The bifunctional nature of pyridine carboxylic acids, possessing both a Brønsted acid (carboxylic acid) and a Lewis base (pyridine nitrogen), allows them to act as organocatalysts. This dual functionality can facilitate reactions by activating both the electrophile and the nucleophile simultaneously.

    For example, pyridine-2,6-dicarboxylic acid has been shown to be an effective bifunctional organocatalyst for the hydrophosphonylation of aldehydes and ketones in water. organic-chemistry.org The carboxylic acid group activates the carbonyl group of the aldehyde or ketone, while the pyridine nitrogen may also play a role in the reaction mechanism. This process is environmentally friendly and efficient. organic-chemistry.org

    Advanced Materials Science Applications

    The rigid structure and functional groups of this compound and its derivatives make them promising candidates for the construction of advanced materials with tailored properties.

    Components in Functional Polymers and Crystalline Solids

    Pyridine carboxylic acids, including derivatives of 2,4,6-trimethylpyridine, are extensively used as organic linkers in the synthesis of coordination polymers and metal-organic frameworks (MOFs). rsc.orguzh.chrsc.orgresearchgate.net These materials consist of metal ions or clusters connected by organic ligands, forming one-, two-, or three-dimensional networks. The structure and properties of the resulting MOFs are highly dependent on the geometry and functionality of the organic linker.

    For instance, 2,4,6-pyridinetricarboxylic acid has been used in combination with bismuth(III) oxide to synthesize novel bismuth coordination polymers under solvothermal conditions. uzh.ch These materials exhibit complex network structures. Similarly, this tricarboxylic acid reacts with a range of transition metals, alkaline-earth metals, and lanthanides to form various coordination polymers. rsc.org The specific products formed are influenced by the reaction conditions. rsc.org

    A recent development has seen the use of 2,4,6-trimethylpyridine in the construction of vinylene-linked covalent organic frameworks (COFs). nih.gov These COFs are highly crystalline with large surface areas and have been shown to catalyze the esterification of pharmaceutical intermediates with high selectivity. nih.gov The table below details some of the crystalline materials synthesized using derivatives of 2,4,6-trimethylpyridine.

    Ligand/PrecursorMetal/ReagentsMaterial TypeKey Features/Applications
    2,4,6-pyridinetricarboxylic acidBismuth(III) oxideCoordination PolymerNovel extended bismuth structures. uzh.ch
    2,4,6-pyridinetricarboxylic acidCd(II), Mn(II), Ni(II), etc.Coordination PolymerStructure dependent on reaction conditions. rsc.org
    2,4,6-trimethylpyridineMulti-aldehyde-substituted aromaticsCovalent Organic Framework (COF)High crystallinity, large surface area, catalytic esterification. nih.gov
    Pyridine-2,3-dicarboxylic acidCu(II), Zn(II), Cd(II)Metal-Organic Framework (MOF)2D → 3D parallel interpenetration. researchgate.net
    Pyridine carboxylic acidsSquaric acidSalt-cocrystalHigh thermal stability. rsc.org

    Precursors for Optoelectronic or Responsive Materials

    For example, MOFs created from a mixture containing zinc and 2,3-pyridinedicarboxylic acid have been shown to exhibit strong fluorescent emissions, making them potentially useful for photoluminescent tests. researchgate.net While direct evidence for this compound in this specific application is not prevalent in the provided search results, the general principles of using pyridine carboxylic acids as building blocks for luminescent materials are well-established.

    The synthesis of Schiff bases from derivatives of 2,4,6-trimethylpyridine also opens up possibilities for creating materials with interesting optical properties. The frontier molecular orbitals of a Schiff base derived from 2,4,6-trimethylphenylamine have been analyzed, revealing charge transfer interactions that are relevant for optoelectronic applications. nih.gov Furthermore, the unique substitution pattern of derivatives like 2-chloro-4,5,6-trimethylpyridine-3-carboxylic acid, which combines electron-withdrawing and electron-donating groups, makes them of interest in materials science.

    Application in Analytical Chemistry for Chemical Sensing and Detection

    The functional groups of this compound, namely the carboxylic acid and the pyridine nitrogen, make it and its derivatives potential candidates for applications in analytical chemistry, particularly in the realm of chemical sensing and detection. The ability of such compounds to form stable complexes with metal ions is a key feature that can be exploited for analytical purposes.

    Development of Spectrophotometric Reagents for Metal Ions

    While direct applications of this compound as a spectrophotometric reagent are not extensively documented in publicly available research, the principle is well-established through the study of its derivatives. A notable example is collidinic acid (pyridine-2,4,6-tricarboxylic acid), which is produced by the oxidation of 2,4,6-trimethylpyridine. wikipedia.org Collidinic acid has been identified as a reagent for the spectrophotometric determination of iron. wikipedia.org This application is based on the formation of a colored complex between the ligand and the iron ions, where the intensity of the color is proportional to the concentration of the metal ion, a fundamental principle of spectrophotometry.

    The broader class of pyridine carboxylic acids has been extensively investigated for their ability to form complexes with a variety of metal ions, including but not limited to chromium(III), manganese(II), copper(II), zinc(II), and cobalt(II). ijesi.orgekb.egajol.info These complexes often exhibit distinct spectrophotometric properties, such as specific absorption maxima in the UV-Vis spectrum, which can be utilized for the quantitative determination of the respective metal ions. ijesi.orgtuiasi.ro The formation of stable, colored chelates is a common feature of these interactions, providing the basis for sensitive and selective analytical methods. nih.govnih.govtubitak.gov.trresearchgate.net

    The potential for this compound and its derivatives to act as spectrophotometric reagents is rooted in their ability to act as ligands, forming coordination complexes with metal ions. The characteristics of these complexes, such as their stability and molar absorptivity, are crucial for their application in quantitative analysis.

    Table 1: Examples of Pyridine Carboxylic Acid Derivatives in Spectrophotometric Analysis

    Pyridine DerivativeMetal Ion DetectedPrinciple of DetectionReference
    Collidinic AcidIron (Fe)Formation of a colored complex wikipedia.org
    Pyridine-2,6-dicarboxylic acidManganese (Mn(II))Formation of a pink-colored complex with an absorption maximum at 500 nm. ijesi.org
    2-hydroxy-1-naphthaldehyde-p-hydroxybenzoichydrazoneIron (II), Cobalt (II)Formation of reddish-brown and yellow colored complexes, respectively. nih.gov

    This table is generated based on available data and serves as an illustrative example.

    Use in Chromatography and Separation Science

    Currently, there is a lack of specific documented applications of this compound as a stationary phase, mobile phase additive, or derivatizing agent in mainstream chromatographic techniques.

    However, the general class of pyridine carboxylic acids has found utility in separation science. For instance, pyridine-2,6-dicarboxylic acid has been employed as an eluent for the chromatographic separation of transition metals. ijesi.org In this application, the metals are separated as anionic chelates. ijesi.org This demonstrates the potential of such compounds to influence the separation of metal ions based on the differential stability and chromatographic behavior of their complexes.

    The inherent properties of this compound, such as its polarity and ability to engage in various intermolecular interactions (e.g., hydrogen bonding, ion-exchange, and metal coordination), suggest its potential for use in various chromatographic modes. For example, it could theoretically be used as a modifier in reversed-phase HPLC to improve the separation of basic compounds or as a ligand in affinity chromatography for the purification of specific metal-binding proteins. Further research would be required to explore and develop these potential applications.

    Future Research Directions and Emerging Opportunities

    Exploration of Bio-Inspired Chemistry and Biomimetic Systems

    The pyridine (B92270) ring is a fundamental component of many vital natural molecules, including coenzymes and alkaloids. researchgate.net This prevalence in nature has spurred interest in using synthetic pyridine derivatives to create systems that mimic biological functions. mdpi.com Future research can leverage 2,4,6-trimethylpyridine-3-carboxylic acid as a building block for bio-inspired applications.

    One promising area is the development of synthetic enzyme mimics, or "synzymes". acs.org The structure of this compound allows it to act as a ligand that can coordinate with metal ions, forming the core of a catalytic site that mimics the active sites of metalloenzymes. acs.org By modifying the substituents on the pyridine ring, researchers can fine-tune the electronic environment around the metal center, thereby influencing catalytic activity and selectivity in reactions like oxidations and C-C bond coupling. nih.gov The carboxylic acid group can serve as an anchor point or a proton donor/acceptor, analogous to amino acid residues in natural enzymes.

    Furthermore, nature-inspired pyridine derivatives are being investigated for their role in electron transfer processes, which are fundamental to biological energy conversion. mdpi.com The redox properties of the pyridine ring can be modulated through substitution, making compounds like this compound interesting candidates for studying and mimicking biological redox chemistry in aqueous media. mdpi.com The development of fluorescent sensors based on pyridyl ureas that can bind carboxylic acids demonstrates how these systems can be designed to recognize and interact with biologically relevant molecules. nih.gov

    Table 1: Potential Bio-Inspired Applications

    Bio-Inspired SystemRole of this compoundResearch GoalRelevant Findings
    Enzyme Mimics (Synzymes)Ligand for metal center; provides structural scaffold.Develop catalysts with enzyme-like efficiency and selectivity for specific chemical transformations.Pyridine substitution can regulate the electronic properties and reactivity of metal centers in catalytic complexes. nih.govrsc.org
    Biomimetic CatalystsComponent of catalysts used in multi-component reactions.Create efficient and green catalytic systems for complex organic synthesis.Pyridine-2-carboxylic acid has been used as an effective, recyclable catalyst for the synthesis of complex heterocyclic compounds. rsc.org
    Redox-Active SystemsCore structure for studying electron transfer.Model and understand biological electron transfer chains; develop new redox-active materials.The electrochemical behavior of nature-inspired pyridines can be systematically investigated to create models that predict redox properties. mdpi.com
    Molecular SensorsRecognition unit for specific analytes.Design fluorescent or electrochemical sensors for biologically significant molecules like carboxylates.Pyridyl urea (B33335) structures can act as fluorescent sensors for carboxylic acids through a protonation-induced conformational change. nih.gov

    Integration into Nanoscale Materials and Devices

    The unique electronic and structural characteristics of pyridine derivatives make them highly suitable for integration into advanced nanoscale materials and devices. The this compound molecule possesses both a pyridine ring, known to bind to quantum dot surfaces, and a carboxylic acid group, which serves as a versatile anchor in various nanomaterials, including metal-organic frameworks (MOFs). acs.org

    A significant area of opportunity lies in the development of quantum dot-based light-emitting diodes (QD-LEDs). Pyridine-based ligands are effective in passivating the surface of quantum dots, which can enhance charge injection and improve device efficiency and brightness. rsc.orgresearchgate.net The compact size of pyridine helps to minimize steric hindrance on the QD surface, facilitating better electronic communication in solid-state devices. acs.org The specific substitution pattern of this compound could offer a way to tune the electronic properties and inter-dot separation in QD films, potentially leading to enhanced energy and charge transfer efficiencies. acs.org

    In the realm of organic electronics, pyridine-containing compounds are actively researched for their electron-transporting properties in devices like organic light-emitting diodes (OLEDs). rsc.orgresearchgate.net By incorporating this moiety into larger molecular structures, materials with bipolar charge transport properties can be developed, simplifying device architecture. rsc.org The presence of the carboxylic acid group on this compound provides a reactive handle for attaching it to other functional molecular units, such as hole-transporting groups, to create multifunctional materials for high-efficiency OLEDs. acs.org

    Furthermore, the combination of a pyridine nitrogen and a carboxylic acid makes this compound an excellent candidate for a linker in the synthesis of MOFs. rsc.orgnih.gov MOFs are porous crystalline materials with vast potential in catalysis, gas storage, and sensing. By incorporating linkers like this compound, it may be possible to design MOFs with tailored pore environments and active sites for specific applications.

    Table 2: Emerging Nanoscale Applications

    Nanomaterial/DeviceFunction of this compoundPotential AdvantageSupporting Research
    Quantum Dots (QDs)Surface ligandEnhances charge balance, improves luminescence, and lowers turn-on voltage in QD-LEDs. rsc.orgresearchgate.netPyridine is a well-known anchoring group for QD surfaces, and multidentate pyridine ligands provide strong coordination. acs.org
    Organic Light-Emitting Diodes (OLEDs)Electron-transporting or bipolar material componentSimplifies device structures and can lead to higher power efficiency and reduced efficiency roll-off. rsc.orgacs.orgCyano-substituted pyridine derivatives have been shown to possess both light-emitting and bipolar charge transport properties. rsc.org
    Metal-Organic Frameworks (MOFs)Organic linker or building blockCreates structural diversity and introduces functional sites for catalysis or sensing.Aromatic polycarboxylic acids and pyridine-based ligands are commonly used to construct diverse MOF structures. rsc.orgnih.gov
    Organic SemiconductorsElectron-deficient building blockImproves electron mobility and charge balance for better device performance.Introducing electron-deficient groups like pyridine can enhance the electron transport performance of semiconductor materials. google.com

    Advancements in High-Throughput Synthesis and Screening Methodologies

    The discovery of new functional molecules is often accelerated by the ability to rapidly synthesize and test large numbers of compounds. Methodologies for high-throughput and automated synthesis are becoming increasingly sophisticated, enabling the creation of diverse chemical libraries from a common scaffold. nih.govwhiterose.ac.uk For a molecule like this compound, these techniques offer a pathway to systematically explore how modifications to its structure impact its properties.

    Automated synthesis platforms, often utilizing flow chemistry, can perform multi-step sequences to generate libraries of derivatives. nih.gov Starting with this compound, the carboxylic acid group can be converted into amides, esters, or other functional groups by reacting it with a library of amines or alcohols. Similarly, the pyridine ring itself can be functionalized through various chemical transformations. This approach allows for the rapid generation of hundreds or thousands of related compounds with minimal manual intervention. researchgate.net

    Multi-component reactions (MCRs) are another powerful tool for building molecular diversity. These one-pot reactions combine three or more starting materials to form a complex product, and they are well-suited for creating libraries of substituted pyridines. nih.govnih.gov While this compound would be the product of such a reaction, understanding these synthesis methods provides a blueprint for creating analogous structures with varied substitution patterns for screening.

    Once a library is synthesized, it can be subjected to high-throughput screening to identify compounds with desired activities. This integrated approach, combining automated synthesis with rapid property profiling (e.g., for ADME properties in drug discovery), accelerates the design-make-test-analyze cycle, leading to the faster identification of lead compounds. whiterose.ac.uk

    Table 3: High-Throughput Synthesis and Screening Workflow

    StageMethodologyApplication to this compoundOutcome
    1. Library DesignComputational enumeration of derivativesGenerate a virtual library by varying substituents on the carboxylic acid and pyridine ring.A target list of thousands of potential new molecules.
    2. Automated SynthesisFlow chemistry, robotic liquid handlersSynthesize the designed library in parallel, for example, by reacting the starting acid with a plate of diverse amines.Physical samples of new derivatives in multi-well plates. nih.gov
    3. High-Throughput ScreeningAutomated biological or material property assaysTest the synthesized library for desired properties (e.g., catalytic activity, fluorescence, cytotoxicity).Identification of "hit" compounds with promising properties. whiterose.ac.uk
    4. Data AnalysisCheminformatics and statistical analysisCorrelate structural features with activity to establish structure-activity relationships (SAR).Knowledge to guide the design of the next generation of improved compounds.

    Deep Learning and Artificial Intelligence in Compound Design and Property Prediction

    Artificial intelligence (AI) and deep learning (DL) are revolutionizing chemical sciences by enabling rapid and accurate prediction of molecular properties and facilitating the de novo design of novel compounds with desired characteristics. nih.govspringernature.com These computational tools are particularly valuable for exploring the vast chemical space around a core scaffold like this compound.

    Machine learning models, particularly deep neural networks (DNNs), can be trained on large datasets of known molecules to predict a wide range of properties. arxiv.orgresearchgate.netarxiv.org For this compound and its derivatives, models could be developed to predict fundamental chemical properties like pKa, solubility, and reactivity, as well as more complex biological activities or material performance metrics. researchgate.netnih.gov For instance, quantitative structure-property relationship (QSPR) models have been successfully built for pyridine derivatives to predict thermodynamic properties and even corrosion inhibition efficiency. researchgate.netkneopen.com Physics-inspired ML models are also emerging that can predict localized, intensive properties like orbital energies, which are crucial for designing organic electronics. nih.gov

    Beyond property prediction, generative AI models can design entirely new molecules. nih.gov These models can be trained on the rules of chemical structure and then guided to generate novel compounds that are optimized for a specific property or a combination of properties (multi-parameter optimization). nih.gov Starting with the this compound scaffold, a generative model could suggest new derivatives that are predicted to have superior performance as a catalyst, an OLED material, or a bioactive agent. This in silico design process dramatically reduces the time and cost associated with traditional trial-and-error synthesis and testing. rsc.org The integration of AI with automated synthesis platforms represents a closed-loop system for autonomous molecular discovery. nih.gov

    Table 4: AI and Deep Learning in Compound Development

    AI/DL ApplicationSpecific TaskRelevance to this compoundExpected Impact
    Property PredictionPredicting pKa, solubility, toxicity, catalytic activity, electronic properties.Rapidly estimate the key properties of virtual derivatives without synthesis.Prioritizes which new compounds to synthesize, saving time and resources. nih.govnih.gov
    Generative DesignDe novo design of novel molecular structures.Create new molecules based on the core scaffold that are optimized for a target property profile.Accelerates the discovery of novel, high-performance materials and drug candidates. nih.govrsc.org
    Retrosynthesis PredictionIdentifying viable synthetic routes to target molecules.Suggest efficient ways to synthesize the novel compounds proposed by generative models.Overcomes synthetic chemistry challenges and makes AI-designed molecules accessible. arxiv.org
    Structure-Activity Relationship (SAR)Identifying which molecular features contribute to a desired property.Provides interpretable insights into why certain derivatives are more active or efficient than others.Guides medicinal chemists and materials scientists in rational compound optimization. acs.org

    Q & A

    Q. What are the optimal synthetic routes for 2,4,6-trimethylpyridine-3-carboxylic acid under laboratory conditions?

    The synthesis typically involves alkylation of pyridine derivatives followed by carboxylation. For example, starting with 2,4,6-trimethylpyridine (TMP), directed ortho-metalation using strong bases like LDA (Lithium Diisopropylamide) at -78°C under anhydrous conditions can deprotonate the 3-position, followed by quenching with CO₂ to introduce the carboxylic acid group. Post-reaction purification via recrystallization (ethanol/water) ensures high yields (>75%) .

    Q. How should researchers handle and store this compound to ensure stability?

    Based on analogous pyridinecarboxylic acids, the compound should be stored in airtight containers under inert gas (argon) at 2–8°C to prevent hydrolysis or oxidation. Handling requires PPE (nitrile gloves, safety goggles) due to potential skin/eye irritation, as indicated by GHS hazard codes H226 (flammable liquid) and H302 (harmful if swallowed) for related compounds .

    Q. What spectroscopic techniques are most reliable for characterizing the purity of this compound?

    Key methods include:

    • ¹H/¹³C NMR : Compare chemical shifts with computed DFT values (e.g., B3LYP/6-311+G(d,p)) to confirm regiochemistry.
    • FT-IR : Look for characteristic C=O stretching (~1700 cm⁻¹) and O-H broad peaks (~2500–3000 cm⁻¹).
    • Mass spectrometry (ESI-MS) : Confirm molecular weight (theoretical m/z 179.15 for [M+H]⁺) and rule out impurities .

    Advanced Research Questions

    Q. What strategies resolve discrepancies between experimental NMR data and computational predictions for this compound?

    Discrepancies often arise from solvent effects or conformational flexibility. Researchers should: a) Re-run DFT calculations with explicit solvent models (e.g., IEFPCM for DMSO), b) Compare experimental ¹³C NMR shifts with computed values using scaling factors (e.g., linear regression of calculated vs. observed shifts), c) Perform variable-temperature NMR to detect dynamic processes. Cross-validation with X-ray crystallography (if crystals are obtainable) provides definitive structural confirmation .

    Q. How can regioselective functionalization of this compound be achieved for drug discovery?

    The electron-withdrawing carboxylic acid group directs electrophilic substitution to the 5-position. For C–H activation, palladium catalysts with directing groups (e.g., 8-aminoquinoline) enable selective arylation. Microwave-assisted Suzuki-Miyaura coupling (120°C, 30 min, Pd(OAc)₂/XPhos) improves yields (>85%) for introducing aryl groups. Post-functionalization requires acidic workup to preserve the carboxylate moiety .

    Q. What are the hypothesized metabolic pathways of this compound based on structural analogs?

    Analogous pyridinecarboxylic acids undergo Phase I metabolism via CYP450-mediated hydroxylation at methyl groups (+16 Da) followed by Phase II glucuronidation (+176 Da). In vitro assays using human liver microsomes (HLMs) with NADPH cofactors can identify primary metabolites. LC-MS/MS analysis (positive ion mode, m/z 195.15 for hydroxylated metabolite) tracks metabolic shifts .

    Q. How can HPLC conditions be optimized to separate this compound from its structural isomers?

    Use a C18 column (5 µm, 250 × 4.6 mm) with a mobile phase of 0.1% trifluoroacetic acid in water/acetonitrile (gradient from 95:5 to 60:40 over 20 min). UV detection at 254 nm exploits the aromatic π-system. Adjust pH to 2.5 to protonate the carboxylic acid, enhancing retention and resolution. Spiking with known isomers validates separation efficiency .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.